1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine 1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 15090-12-7
VCID: VC20961610
InChI: InChI=1S/C18H26N4O/c1-16-14-18(22(19-16)15-17-6-4-3-5-7-17)23-13-12-21-10-8-20(2)9-11-21/h3-7,14H,8-13,15H2,1-2H3
SMILES: CC1=NN(C(=C1)OCCN2CCN(CC2)C)CC3=CC=CC=C3
Molecular Formula: C18H26N4O
Molecular Weight: 314.4 g/mol

1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine

CAS No.: 15090-12-7

Cat. No.: VC20961610

Molecular Formula: C18H26N4O

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine - 15090-12-7

Specification

CAS No. 15090-12-7
Molecular Formula C18H26N4O
Molecular Weight 314.4 g/mol
IUPAC Name 1-[2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl]-4-methylpiperazine
Standard InChI InChI=1S/C18H26N4O/c1-16-14-18(22(19-16)15-17-6-4-3-5-7-17)23-13-12-21-10-8-20(2)9-11-21/h3-7,14H,8-13,15H2,1-2H3
Standard InChI Key OLJGURHAYUAIJM-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)OCCN2CCN(CC2)C)CC3=CC=CC=C3
Canonical SMILES CC1=NN(C(=C1)OCCN2CCN(CC2)C)CC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator